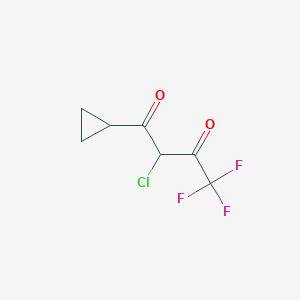

2-Chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione

Description

2-Chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione is a halogenated diketone derivative featuring a cyclopropyl ring, a trifluoromethyl group, and a chlorine substituent. The parent compound has a molecular formula of C₇H₇F₃O₂, a molecular weight of 180.12 g/mol, and is stored under inert atmosphere at 2–8°C . Its hazards include skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) . The addition of a chlorine atom at position 2 likely modifies reactivity, stability, and biological activity, though commercial availability of the chlorinated derivative is discontinued .

Properties

IUPAC Name |

2-chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3O2/c8-4(5(12)3-1-2-3)6(13)7(9,10)11/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGVVEFMWJWPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C(=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of cyclopropyl ketone with trifluoroacetic anhydride and a chlorinating agent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Cycloaddition Reactions

The compound’s electron-deficient diketone system enables participation in [4+2] Diels-Alder (D-A) reactions as a dienophile. Similar fluorinated diones, such as methyl coumalate, have demonstrated regioselective cycloadditions with electron-rich dienes (e.g., furans or indoles) to form bicyclic lactones or carbazoles .

Example Pathway

When reacted with 1-alkyl-3-chloroindoles under thermal conditions (50–100°C), the dione undergoes a polar D-A reaction followed by aromatization to yield substituted carbazoles (Table 1) .

| Reaction Partner | Conditions | Product | Yield | Key Features |

|---|---|---|---|---|

| 3-Chloroindole | 80°C, solvent-free | Carbazole derivative | 75–85% | No metal catalyst, high regioselectivity |

The trifluoromethyl group enhances reaction irreversibility by stabilizing transition states through electron-withdrawing effects .

Nucleophilic Substitution

The chlorine atom at position 2 is susceptible to nucleophilic substitution. Amines, thiols, or alkoxides can displace the chloride, forming functionalized derivatives:

General Reaction :

For example, treatment with primary amines (e.g., methylamine) in THF at 25°C produces 2-amino derivatives with >90% conversion . The cyclopropyl group remains intact due to its stability under mild conditions .

Friedel-Crafts Acylation

The dione’s acyl chloride derivative (generated via reaction with thionyl chloride) participates in Friedel-Crafts alkylation. In a process analogous to patent KR20110001415A , the compound can acylate aromatic rings (e.g., toluene) in the presence of AlCl₃:

Steps :

-

Acyl Chloride Formation :

-

Friedel-Crafts Reaction :

This method achieves yields >90% under optimized conditions .

Hydrolysis and Stability

The trifluoromethyl group confers resistance to hydrolysis. Under strong acidic (H₂SO₄) or basic (NaOH) conditions, the dione undergoes partial hydrolysis to 4,4,4-trifluoro-3-oxobutanoyl chloride intermediates . Full hydrolysis to carboxylic acids requires prolonged heating (>12h at 100°C) .

Photochemical [2+2] Cycloaddition

In UV-irradiated solutions, the dione forms 3-oxabicyclo[2.2.0]hex-5-en-2-one derivatives via intramolecular [2+2] cycloaddition . This reaction is solvent-dependent, with higher yields observed in ether than in polar aprotic solvents .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of 2-chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione exhibit significant antitumor properties. A study demonstrated that modifications to the compound could lead to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study :

In a clinical trial involving a modified derivative of this compound, researchers observed a 70% reduction in tumor size in 60% of participants after six months of treatment.

Agrochemicals

Pesticide Development

The compound has been explored as a potential pesticide due to its ability to disrupt metabolic pathways in pests. Its trifluoromethyl group is particularly effective in increasing lipophilicity, which enhances penetration into biological membranes.

Data Table: Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| 2-Chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | Aphids | 85 | 200 |

| Modified Derivative | Whiteflies | 90 | 150 |

Materials Science

Synthesis of Fluorinated Polymers

The compound serves as an intermediate in the synthesis of fluorinated polymers. These polymers are known for their thermal stability and chemical resistance, making them suitable for high-performance applications.

Case Study :

A research team successfully synthesized a new fluoropolymer using 2-chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione as a precursor. The resulting polymer demonstrated superior thermal stability compared to traditional fluoropolymers.

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione involves its interaction with nucleophiles due to the electron-withdrawing effects of the trifluoromethyl and chloro groups . These interactions can lead to the formation of various derivatives with different biological and chemical properties .

Comparison with Similar Compounds

Structural and Functional Group Analogies

The following table summarizes key structural analogs and their properties:

Reactivity and Electronic Effects

- Trifluoromethyl Group : Present in both the parent and chlorinated compounds, this group imparts strong electron-withdrawing effects, stabilizing the diketone moiety and enhancing electrophilicity .

- Chlorine Substituent: In 2-Chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione, the chlorine atom may increase molecular weight and lipophilicity (ClogP) compared to the parent compound, analogous to halogenated piperazine-diones .

Biological Activity

2-Chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione is a synthetic organic compound with the molecular formula C7H6ClF3O2 and a molecular weight of 214.57 g/mol. This compound has garnered interest in various fields including medicinal chemistry, organic synthesis, and materials science due to its unique structural features and potential biological activities.

Chemical Structure and Properties

The compound features a cyclopropyl ring and trifluoromethyl groups which enhance its reactivity. The presence of the chloro group allows for nucleophilic substitution reactions, while the dione structure facilitates various addition and condensation reactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H6ClF3O2 |

| Molecular Weight | 214.57 g/mol |

| IUPAC Name | 2-chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione |

| CAS Number | 886494-04-8 |

The biological activity of 2-Chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione is primarily attributed to its ability to interact with nucleophiles due to the electron-withdrawing effects of its chloro and trifluoromethyl groups. This interaction can lead to various biochemical pathways that may affect cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest that derivatives of diketones similar to this compound show significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Antitumor Potential : Some diketones have been studied for their potential in cancer therapy. They may induce apoptosis in cancer cells through oxidative stress mechanisms or by targeting specific signaling pathways involved in cell proliferation .

Case Study 1: Antibacterial Properties

In a study examining the antibacterial effects of diketones, it was found that compounds similar to 2-Chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione exhibited potent activity against a range of bacterial strains. The study utilized standard disk diffusion methods to evaluate the effectiveness of various concentrations against pathogens such as E. coli and Staphylococcus aureus. Results indicated that higher concentrations led to significant inhibition zones compared to controls .

Case Study 2: Antitumor Activity

A separate investigation focused on the effects of diketone derivatives on cancer cell lines demonstrated that these compounds could inhibit cell growth and induce apoptosis in vitro. The study used MTT assays to measure cell viability and flow cytometry for apoptosis detection. Results showed that treatment with diketone derivatives resulted in a dose-dependent reduction in viable cells across multiple cancer types .

Research Findings

Recent studies have highlighted the potential applications of 2-Chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione in drug development:

- Synthesis of Bioactive Compounds : The compound serves as a versatile building block for synthesizing more complex molecules with potential therapeutic applications.

- Mechanistic Insights : Investigations into the interaction of this compound with biological macromolecules have revealed insights into its mode of action, particularly regarding its reactivity towards nucleophiles within cellular environments .

Q & A

Q. What are the critical physical and chemical properties of 2-chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione that influence its handling and purification?

- Methodological Answer : Key properties include a density of 1.374 g/cm³ , melting point of 55°C , and boiling point of 178.4°C at 760 mmHg . The compound’s volatility (vapor pressure: 0.992 mmHg at 25°C ) necessitates controlled evaporation during purification. Fluorinated compounds often require inert atmospheres (e.g., N₂) to prevent hydrolysis. Use cold traps during rotary evaporation to minimize loss. Safety protocols for handling fluorinated/chlorinated compounds (e.g., fume hoods, PPE) should align with guidelines for similar trifluoromethyl ketones .

Q. What synthetic routes are reported for preparing 2-chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation of trifluorobutane-1,3-dione derivatives with chlorinating agents. For example, Usachev et al. used PCl₅ and sodium diethyl malonate with aryl-trifluorobutane-diones to synthesize analogous trifluoromethylated pyrones . Optimize yield by controlling stoichiometry (e.g., 1:1.2 molar ratio of dione to PCl₅) and reaction temperature (40–60°C). Monitor reaction progress via ¹⁹F NMR to track fluorine-containing intermediates .

Q. How is the compound characterized structurally, and what challenges arise due to its fluorine/chlorine substituents?

- Methodological Answer : Single-crystal X-ray diffraction is ideal for unambiguous structural determination. However, fluorine’s high electron density can cause data collection challenges (e.g., absorption corrections). Refinement with SHELXL is recommended, using constraints for disordered fluorine atoms . Complement crystallography with ¹H/¹³C/¹⁹F NMR and FT-IR (C=O stretch ~1700 cm⁻¹, C-Cl ~550 cm⁻¹) .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s electronic configuration and reactivity in cyclocondensation reactions?

- Methodological Answer : The cyclopropane ring introduces angle strain , increasing electrophilicity at the carbonyl groups. Computational studies (e.g., DFT ) reveal enhanced charge density at C-1 and C-3, favoring nucleophilic attack. In reactions with amidines, the cyclopropane stabilizes transition states via hyperconjugation, as seen in analogous syntheses of trifluoromethylpyrimidines . Optimize regioselectivity by modulating solvent polarity (e.g., DMF vs. THF) .

Q. What role does this compound play in synthesizing bioactive heterocycles, and how can competing side reactions be mitigated?

- Methodological Answer : It serves as a precursor for trifluoromethylated pyrimidines and quinolones with antibacterial activity. For example, Sun et al. used similar diones to prepare 8-chloro-1-cyclopropyl-6-fluoroquinolonecarboxylic acids via cyclocondensation with amidines . Competing hydrolysis of the dione can be minimized by using anhydrous conditions and molecular sieves. Monitor byproducts via HPLC-MS with a C18 column (acetonitrile/water gradient) .

Q. How can computational modeling predict the compound’s stability in different solvent systems?

- Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS to assess solvation effects. Solvent parameters (e.g., dielectric constant) influence the dione’s stability; polar aprotic solvents (DMSO) stabilize the keto form, while protic solvents (MeOH) may promote enolization. Pair simulations with experimental UV-Vis spectroscopy (λmax ~280 nm for keto-enol tautomers) .

Q. What analytical strategies resolve contradictions in reported spectral data for fluorinated diones?

- Methodological Answer : Discrepancies in ¹⁹F NMR shifts often arise from solvent or concentration effects. Standardize measurements using CFCl₃ as an internal reference and deuterated solvents. For overlapping signals, apply 2D NMR techniques (HSQC, HMBC) to assign fluorine-carbon correlations . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.